molecular formula C8H10N2S B12867654 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B12867654
M. Wt: 166.25 g/mol
InChI Key: MGRPWEUEBUWIJW-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound featuring a fused pyridine and 1,4-thiazine ring system with a methyl substituent at the 7-position. Its molecular formula is C₈H₁₀N₂S, and its structural features include:

  • SMILES: CC1=C2NCCSC2=NC=C1
  • InChIKey: DQOOELMGDDSIBB-UHFFFAOYSA-N (modified from the non-methylated analog) .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

InChI

InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3

InChI Key

MGRPWEUEBUWIJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)SCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with 3-chloropropanal in the presence of a base can lead to the formation of the thiazine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The thiazine nitrogen and pyridine ring participate in alkylation and acylation under mild conditions. For example:

  • Methylation : Reacting with methyl iodide in DMF at 60°C yields N-methylated derivatives, enhancing lipophilicity for pharmacological studies.

  • Acetylation : Treatment with acetyl chloride in dichloromethane produces acetylated analogs, modifying electronic properties for structure-activity relationship (SAR) investigations.

Key Reaction Conditions

Reaction TypeReagentsSolventTemperatureYield
AlkylationCH₃I, K₂CO₃DMF60°C78%
AcylationAcCl, Et₃NCH₂Cl₂25°C85%

Nucleophilic Substitution

The sulfur atom in the thiazine ring facilitates nucleophilic displacement. For instance:

  • Halogenation : Reaction with N-chlorosuccinimide (NCS) in acetic acid introduces chlorine at the 4-position, enabling further cross-coupling reactions .

  • Amination : Treatment with benzylamine in ethanol under reflux replaces the thiazine sulfur with an amine group, forming pyrido-annulated amines .

Oxidation Reactions

Controlled oxidation transforms the thiazine ring:

  • Sulfur Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thiazine sulfur to a sulfoxide or sulfone, altering ring aromaticity and reactivity .

  • Ring Expansion : Oxidative conditions (e.g., H₂O₂/Fe³⁺) induce ring expansion to form seven-membered heterocycles, relevant for diversifying molecular scaffolds .

Cycloaddition and Annulation

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused tricyclic systems. Microwave-assisted annulation with acetylenic esters yields pyrido-thiazine derivatives with enhanced π-conjugation .

Catalytic Functionalization

  • Gold-Catalyzed Reactions : Au(I) catalysts enable regioselective C–H functionalization at the 3-position, forming aryl or alkenyl derivatives via Sonogashira-type couplings .

  • Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the 6-position, critical for modulating biological activity.

Biological Activity Modulation

Reaction-derived analogs exhibit:

  • Antimicrobial Effects : N-Alkylated variants show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential : Sulfone derivatives inhibit HDAC8 with IC₅₀ = 1.2 µM, linked to enhanced apoptotic activity in leukemia cells .

Comparative Reactivity

DerivativeReactivity ProfileBiological Activity
7-MethylthiazineHigh electrophilic substitution at C-4Antitumor (IC₅₀: 5 µM)
8-MethylthiazinePreferential N-acylationAntibacterial (MIC: 4 µg/mL)
6-Iodo-oxazineHalogen-dependent cross-couplingNot reported

Mechanistic Insights

  • Smiles Rearrangement : Under basic conditions, the thiazine ring undergoes Smiles-type rearrangement to form pyrido-oxazines, leveraging intramolecular nucleophilic attack .

  • Radical Pathways : Photocatalytic C–H activation using Ru(bpy)₃²⁺ generates carbon-centered radicals for C–C bond formation .

This compound’s versatility in alkylation, cyclization, and catalytic transformations underscores its utility in drug discovery and materials science. Continued exploration of its reactivity, particularly under green chemistry conditions (e.g., microwave, photocatalysis), remains a priority for developing novel bioactive agents .

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrido[2,3-b][1,4]oxazine Derivatives

Replacing the sulfur atom in the thiazine ring with oxygen yields pyrido[2,3-b][1,4]oxazines. Key differences include:

Property 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Molecular Formula C₈H₁₀N₂S C₇H₇BrN₂O
Molecular Weight (g/mol) 166.24 215.05
Functional Group Thiazine (S-containing) Oxazine (O-containing)
Reactivity Higher nucleophilicity due to sulfur Lower polarity, reduced electron density
Applications Potential in molecular electronics Suzuki coupling intermediates

Oxazine derivatives, such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, exhibit utility as boronic ester precursors (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs), enabling cross-coupling reactions in drug synthesis .

Thieno[2,3-b][1,4]thiazines

Thieno-fused analogs, such as thieno[2,3-b][1,4]thiazine-2-ones, demonstrate distinct biological activities:

  • Smooth muscle relaxation and potassium channel-opening effects .
  • Urokinase inhibition, patented for therapeutic use .

Substituent Effects

Methyl vs. Bromo Substituents

The 7-methyl group in the target compound contrasts with bromo-substituted analogs (e.g., 7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one):

Property 7-Methyl Substituent 7-Bromo Substituent
Electronic Effect Electron-donating Electron-withdrawing
Reactivity Stabilizes π-system; reduces electrophilicity Enhances electrophilicity; facilitates coupling
Synthetic Accessibility Easier functionalization via alkylation Requires halogenation or cross-coupling steps

Bromo derivatives are critical intermediates in synthesizing boronic esters for Suzuki-Miyaura reactions , whereas methyl groups may enhance lipophilicity for drug delivery .

Carboxylate Derivatives

Functionalization at the 7-position with carboxylate groups (e.g., methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate) introduces polar moieties:

Property 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine Methyl 2-Oxo-thiazine-7-carboxylate
Molecular Formula C₈H₁₀N₂S C₉H₈N₂O₃S
Solubility Likely low (nonpolar) Higher (polar ester group)
Bioactivity Underexplored Potential protease inhibition

Electronic and Pharmacological Properties

Comparison with Phenothiazines

Dithieno[1,4]thiazines and bis[1]benzothieno[1,4]thiazines, which share the 1,4-thiazine core, exhibit superior photophysical and electrochemical properties compared to phenothiazines. These include:

  • Broader absorption spectra.
  • Higher electron density for charge-transfer applications .
Anticancer Potential

Thiazolo[4,5-b]pyridin-2-one derivatives (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) demonstrate cytotoxicity via structural modifications at the 3- and 6-positions . The 7-methyl group in the target compound could similarly modulate bioactivity, though specific studies are lacking.

Biological Activity

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is C8H10N2SC_8H_10N_2S, with a molecular weight of approximately 166.24 g/mol. The compound features a pyridine ring fused with a thiazine structure, which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can be achieved through various methods involving cyclization reactions of appropriate precursors. A common approach involves the reaction of substituted thioureas with α-bromo ketones under basic conditions, leading to the formation of the thiazine ring.

Antimicrobial Properties

Research indicates that 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also suggested that 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspase pathways. For example:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism appears to involve cell cycle arrest and modulation of apoptotic markers .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It has been observed to enhance neuronal survival in models of oxidative stress and may inhibit neuroinflammation by downregulating pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiazine derivatives including 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine. The results indicated that modifications on the thiazine core significantly influenced antimicrobial potency. The compound was found to be particularly effective against resistant strains of Staphylococcus aureus .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties was conducted using human breast cancer cell lines. The study demonstrated that treatment with 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine and its analogs?

  • Methodological Answer : The synthesis typically involves cyclization or coupling reactions using heterocyclic precursors. For example, derivatives of pyrido[2,3-b][1,4]thiazine can be synthesized via nucleophilic substitution reactions with bromomethyl esters (e.g., methyl 4-(bromomethyl)benzoate) in anhydrous DMF under reflux conditions. Standard protocols include purification via column chromatography and characterization using melting point analysis, 1H^1H/13C^{13}C NMR, and mass spectrometry (ESI+ or MALDI-TOF) .

Q. How can spectral data (NMR, MS) be interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Look for characteristic shifts corresponding to the dihydrothiazine ring (e.g., δ ~2.5–3.5 ppm for CH2_2 groups adjacent to sulfur) and the pyridine moiety (aromatic protons at δ ~6.8–8.5 ppm).
  • MS : The molecular ion peak should match the exact mass (e.g., calculated 350.0958 for C19_{19}H18_{18}N2_2O2_2S) with <5 ppm error. Discrepancies may indicate impurities or incomplete purification .

Q. What are the stability considerations for storing 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine?

  • Methodological Answer : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the thiazine ring. Stability tests under varying pH (4–9) and temperature (25–40°C) should be conducted, with degradation monitored via HPLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of substituted derivatives?

  • Methodological Answer :

  • Solvent Selection : Anhydrous DMF or THF enhances reactivity in nucleophilic substitutions .
  • Catalysis : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Negishi coupling to introduce aryl/heteroaryl groups at the 2,6-positions .
  • Temperature Control : Reflux at 80–100°C for 12–24 hours ensures complete cyclization. Monitor reaction progress via TLC with triethylamine as a modifier to reduce tailing .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. bromo groups at position 7) on target binding (e.g., metabotropic glutamate receptor 5).
  • Metabolic Stability Assays : Use liver microsomes to identify oxidative liabilities (e.g., benzylic ether oxidation in related dihydrooxazines) and guide structural modifications .

Q. How do pH and sequence context influence thiazine rearrangement in conjugation reactions?

  • Methodological Answer :

  • Kinetic Studies : Conduct reactions at pH 7.4 vs. 8.4 to assess rearrangement rates (e.g., 6.6–17.6% conversion/hour for cysteine-maleimide conjugates).
  • Computational Modeling : Use MD simulations to analyze steric effects of side chains (e.g., phenyl vs. pyridyl groups) on transition-state stabilization .

Q. What techniques validate DNA interactions of tricyclic thiazine derivatives?

  • Methodological Answer :

  • Spectroscopic Methods : UV-Vis titration and fluorescence quenching to determine binding constants (Kb_b) with calf thymus DNA.
  • Molecular Docking : Use AutoDock Vina to model interactions with DNA grooves, focusing on electrostatic contributions from the dimethylaminopropyl substituent .

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